HMPL-689 is classified under small molecule inhibitors, specifically targeting the PI3K family of enzymes. It is designed to selectively inhibit the delta isoform of phosphoinositide 3-kinase, which is predominantly expressed in leukocytes. This selectivity aims to reduce off-target effects commonly associated with broader-spectrum PI3K inhibitors.
The synthesis of HMPL-689 involves several steps that optimize its potency and selectivity. While specific proprietary methods are not publicly detailed, general strategies for synthesizing similar compounds typically include:
The synthesis process has been refined over time to improve yield and minimize side products, which is critical in pharmaceutical development.
The molecular structure of HMPL-689 can be represented by its chemical formula and structural formula. It features a unique arrangement that allows for its high selectivity towards PI3Kδ:
The three-dimensional structure exhibits specific functional groups that interact favorably with the active site of the PI3Kδ enzyme, enhancing its binding affinity.
HMPL-689 undergoes various chemical reactions during its synthesis and metabolism:
Understanding these reactions is crucial for predicting the drug's behavior in biological systems.
The mechanism of action of HMPL-689 primarily involves the inhibition of PI3Kδ activity. By binding to the active site of this enzyme, HMPL-689 disrupts downstream signaling pathways that are essential for tumor cell survival and proliferation. This inhibition leads to:
Clinical studies have shown promising results regarding its efficacy in treating various forms of lymphoma.
HMPL-689 exhibits several key physical and chemical properties that influence its pharmacological profile:
These properties are critical for determining dosing regimens and delivery methods in clinical settings.
HMPL-689 is primarily being investigated for its applications in oncology:
HMPL-689 (amdizalisib) is an orally bioavailable small-molecule inhibitor exhibiting nanomolar potency against phosphoinositide 3-kinase delta (PI3Kδ), with a biochemical IC₅₀ of 2.5–6.2 nM against purified PI3Kδ enzyme [1] [2]. Its selectivity originates from stereospecific interactions with unique residues in the PI3Kδ ATP-binding pocket. Structural analyses reveal that HMPL-689 exploits:
Table 1: Isoform Selectivity Profile of HMPL-689
PI3K Isoform | IC₅₀ (nM) | Selectivity Ratio (vs. PI3Kδ) |
---|---|---|
PI3Kδ | 2.5–6.2 | 1x |
PI3Kα | >10,000 | >1,600x |
PI3Kβ | >10,000 | >1,600x |
PI3Kγ | 1,400 | 225x |
Data compiled from biochemical kinase assays [1] [2] [3]
Comprehensive kinase profiling across 468 human kinases demonstrates exceptional selectivity for PI3Kδ. At 1 μM concentration, HMPL-689 inhibits only 5 non-PI3K kinases >50%, all unrelated to B-cell receptor (BCR) signaling [2] [4]. Key findings include:
Table 2: Off-Target Kinase Inhibition Profile
Kinase Family | Representative Members Tested | Inhibition by HMPL-689 (1 μM) |
---|---|---|
PI3K-related kinases | mTOR, DNA-PK, ATM | <30% |
Receptor tyrosine kinases | EGFR, VEGFR2, PDGFRβ | <20% |
SRC-family kinases | LYN, FYN, BTK | <15% |
MAP kinases | ERK1/2, p38 | <10% |
Data derived from broad-panel kinase selectivity screens [2] [5] [6]
HMPL-689 functions as a strictly ATP-competitive inhibitor, binding reversibly to the active conformation of PI3Kδ. This contrasts with allosteric PI3Kδ modulators:
Mechanistic advantages include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7